molecular formula C8H14O B14641798 6-Methylhept-1-en-4-one CAS No. 54129-64-5

6-Methylhept-1-en-4-one

Cat. No.: B14641798
CAS No.: 54129-64-5
M. Wt: 126.20 g/mol
InChI Key: WTTWAQIICQLHNY-UHFFFAOYSA-N
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Description

6-Methylhept-1-en-4-one is an organic compound with the molecular formula C8H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its distinctive odor and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylhept-1-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Methylhept-1-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Scientific Research Applications

6-Methylhept-1-en-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylhept-1-en-4-one involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert various effects .

Comparison with Similar Compounds

  • 6-Methylhept-4-en-1-yl isobutyrate
  • 6-Methylhept-5-en-2-one
  • 6-Methylhept-4-en-1-ol

Comparison: 6-Methylhept-1-en-4-one is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and applications. For instance, 6-Methylhept-4-en-1-yl isobutyrate is primarily used in the fragrance industry, while 6-Methylhept-5-en-2-one is known for its use in flavoring. The presence of the carbonyl group in this compound makes it more reactive in certain chemical reactions, providing a broader range of applications .

Properties

CAS No.

54129-64-5

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

6-methylhept-1-en-4-one

InChI

InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

WTTWAQIICQLHNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC=C

Origin of Product

United States

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